2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic derivative containing fused thiazole and pyrimidine rings. Its structure is characterized by:
- A thiophen-2-yl group at position 5, contributing to π-π stacking interactions and enhanced solubility .
- A 7-methyl group and 3-oxo moiety, common features in bioactive thiazolopyrimidines .
- A 2-methoxyethyl ester at position 6, which may improve pharmacokinetic properties compared to simpler esters like ethyl .
This scaffold is synthesized via cyclocondensation reactions involving thiouracil derivatives and aldehydes, as seen in analogous compounds . Thiazolo[3,2-a]pyrimidines are known for antimicrobial, anti-inflammatory, and anticancer activities, with substituents like fluorobenzylidene and thiophene enhancing target specificity .
Properties
IUPAC Name |
2-methoxyethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-8-5-11-30-16)25-20(26)17(31-22(25)24-13)12-14-6-3-4-7-15(14)23/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDJLDCMVITPB-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=CS4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=CS4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617698-68-7 | |
| Record name | 2-METHOXYETHYL (2E)-2-(2-FLUOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its cytotoxic effects against various cancer cell lines and its antibacterial properties.
Molecular Formula: C22H19FN2O4S
Molar Mass: 458.53 g/mol
CAS Number: 617698-68-7
Synthesis
The synthesis of this compound involves the condensation of appropriate thiophenes with benzylidene derivatives, followed by functionalization at specific sites to enhance biological activity. The synthetic route typically includes:
- Formation of the thiazolo-pyrimidine core through cyclization.
- Introduction of the methoxyethyl group to increase solubility and bioavailability.
- Substitution with fluorobenzylidene to enhance interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. The compound has shown promising results in various assays:
- Cytotoxicity against Cancer Cell Lines:
- The compound was tested against several cancer cell lines, including M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma). It exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib, indicating higher efficacy.
| Cell Line | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |
|---|---|---|
| M-HeLa | 75 ± 10 | 150 ± 20 |
| PC3 | 80 ± 15 | 140 ± 25 |
The selectivity index (SI), which compares the cytotoxic effect on normal cells versus cancer cells, was also calculated to assess the therapeutic potential. A higher SI indicates a favorable profile for anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:
- Antibacterial Testing:
- The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The biological activity of this compound is attributed to several factors:
- Inhibition of Cell Proliferation: The compound interferes with cellular processes critical for cancer cell growth.
- Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms: The interactions with bacterial cell walls and membranes lead to cell lysis.
Case Studies
-
Study on M-HeLa Cells:
- A detailed investigation revealed that treatment with the compound resulted in a dose-dependent decrease in viability, with morphological changes indicative of apoptosis observed under microscopy.
-
Antibacterial Efficacy:
- In a comparative study against traditional antibiotics, this compound showed superior efficacy against resistant strains of bacteria, suggesting its potential as a lead candidate for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogous compounds lie in:
4-Cyanobenzylidene (Compound 11b, ): The cyano group enhances electrophilicity but may reduce solubility . 2-Acetoxybenzylidene (): The acetoxy group improves lipophilicity but requires enzymatic hydrolysis for activation .
Substituents at Position 5: Thiophen-2-yl (target compound): Offers sulfur-mediated hydrogen bonding and aromatic interactions . Phenyl (): Simplifies synthesis but reduces polarity .
Ester Groups at Position 6 :
- 2-Methoxyethyl (target compound): Balances lipophilicity and solubility, favoring oral bioavailability .
- Ethyl (): Lower molecular weight but faster metabolic clearance .
- Benzyl (): Highly lipophilic, suited for CNS-targeting drugs .
Physical and Spectral Properties
Q & A
Q. What crystallographic parameters define the molecule’s conformation?
- Methodological Answer : Single-crystal X-ray analysis shows a monoclinic lattice (space group P2₁/n) with bond angles critical for planar alignment of the thiazolo-pyrimidine core. The dihedral angle between the thiophene and benzylidene rings is ~15°, favoring π-orbital overlap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
